molecular formula C10H13ClN2: HCl<br>C10H14Cl2N2 B010369 Chlordimeform hydrochloride CAS No. 19750-95-9

Chlordimeform hydrochloride

Cat. No. B010369
CAS RN: 19750-95-9
M. Wt: 233.13 g/mol
InChI Key: WZFNZVJGDCKNME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Although specific synthesis details of Chlordimeform Hydrochloride are not readily available from the provided papers, its chemical significance is underlined by its formamidine group. This structure is pivotal for its biological activity against pests, indicating a complex synthesis pathway that yields its active form. The unique chemical framework suggests a synthesis process that intricately incorporates the chloro and formamidine functionalities essential for its pesticidal action.

Molecular Structure Analysis

The molecular structure of Chlordimeform Hydrochloride is characterized by its formamidine moiety, which is critical for its mode of action. This structural feature distinguishes it from other pesticides and is fundamental to its effectiveness against a wide range of pests. The presence of the chloro group further enhances its pesticidal properties, making it a potent agent in pest management strategies.

Chemical Reactions and Properties

Chlordimeform Hydrochloride interacts with amine regulatory mechanisms, affecting the nervous and endocrine systems of pests. It interferes with the control of these systems, leading to the accumulation of certain amines, such as 5-hydroxytryptamine and norepinephrine, indicating its broad spectrum of biochemical and physiological effects. This interaction underscores its unique chemical properties and reactions within biological systems.

Physical Properties Analysis

The physical properties of Chlordimeform Hydrochloride, such as solubility, stability, and volatility, are tailored to its application as a pesticide. While specific physical properties are not detailed in the provided abstracts, its effective use in agriculture suggests it possesses optimal properties for application in various environments, ensuring efficacy and longevity in pest control.

Chemical Properties Analysis

Chlordimeform Hydrochloride's chemical properties, particularly its interaction with biological systems, highlight its role as an acaricide/insecticide. Its mechanism involves the modulation of amine-mediated control systems, showcasing its selective toxicity towards pests. The chemical's ability to induce changes in biotransformation enzymes, affecting cytochrome P-450 mediated pathways, further illustrates its complex chemical behavior and its potential carcinogenic properties due to these interactions.

For detailed insights into the studies and findings on Chlordimeform Hydrochloride, refer to the following sources:

Scientific Research Applications

  • Inhibition of Rat Platelet 5-Hydroxytryptamine Uptake : Chlordimeform and its N-demethyl metabolites inhibit rat platelet 5-hydroxytryptamine uptake, indicating a direct relationship between uptake inhibitory potency and N-demethylation (Johnson & Knowles, 1981).

  • Monoamine Oxidase Inhibition : This compound and related ones show potential as inhibitors of rat liver monoamine oxidase, contributing to their biological activity against various pests (Aziz & Knowles, 1973).

  • Effects on Cockroaches : In cockroaches, chlordimeform inhibits monoamine oxidase, causing serotonin and norepinephrine accumulation and increasing the toxicity of tryptamine (Beeman & Matsumura, 1974).

  • Influence on Frog Muscle : It inhibits acetylcholine- and K+-induced contractions in frog rectus abdominis muscle, likely due to depression of endplate sensitivity and cell membrane excitability (Watanabe, Tsuda, & Fukami, 1975).

  • Rat Brain Monoamine Oxidase Inhibition : Chlordimeform and its metabolites effectively inhibit rat brain monoamine oxidase, with certain metabolites being particularly potent inhibitors (Benezet & Knowles, 1976).

  • Disruption of Amine-Mediated Control : It disrupts amine-mediated control in various animals' nervous and endocrine systems, causing a build-up of amines and disrupting specific drug actions (Matsumura & Beeman, 1976).

  • Effects on Moth Larvae : Chlordimeform reduces feeding and egg laying in moth larvae, potentially aiding in plant protection (Davenport & Wright, 1987).

  • Synergistic Effect with Insecticides : It enhances the effectiveness of various insecticides against tobacco budworm larvae (Plapp, 1976).

  • Induction of Drug-Metabolizing Enzymes : Treatment with chlordimeform induces various hepatic drug-metabolizing enzymes in rats and mice (Bentley et al., 1985).

  • Protection Against Cabbage Pests : In spray mixtures, chlordimeform hydrochloride effectively protects cabbage against various pests (Creighton & Mcfadden, 1975).

  • Potential Against Resistant Pests : It is considered a novel insecticide with potential use against organophosphate and carbamate-resistant pests (Beeman & Matsumura, 1973).

  • Interaction with Adrenergic Receptors : Chlordimeform and its metabolite can interact with alpha2- and alpha1-adrenoceptors in the mouse brain (Costa & Murphy, 1987).

  • Neuromuscular Transmission Blockage : It blocks neuromuscular transmission primarily by decreasing end-plate sensitivity (Wang, Narahashi, & Fukami, 1975).

  • Uncoupling Activity in Mitochondria : Chlordimeform shows uncoupling activity against rat liver mitochondria, similar to certain known agents (Abo-Khatwa & Hollingworth, 1973).

  • Non-Mutagenic in Mice : Studies show that chlordimeform and its principal metabolites do not induce heritable translocations in mice (Lang & Adler, 1982).

  • Ultraviolet Determination in Cattle Dips : Its concentration in cattle dipping baths and sprays can be determined using ultraviolet methods (Machin & Dingle, 1977).

  • Effects on Visual Evoked Potentials : Changes in visual evoked potentials caused by chlordimeform are not directly related to its MAO inhibitory effects (Boyes et al., 1985).

  • Residue Recovery from Cotton Leaves : After 24 hours, chlordimeform residues can be recovered from cotton leaves, though the recovery rate is low (Wolfenbarger et al., 1979).

Safety And Hazards

Chlordimeform hydrochloride may be harmful if swallowed and is suspected of causing cancer . It is very toxic to aquatic life with long-lasting effects . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name

N'-(4-chloro-2-methylphenyl)-N,N-dimethylmethanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2.ClH/c1-8-6-9(11)4-5-10(8)12-7-13(2)3;/h4-7H,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFNZVJGDCKNME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N=CN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044811
Record name Chlordimeform hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

COLOURLESS CRYSTALS.
Record name CHLORDIMEFORM HYDROCHLORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0125
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

Solubility in water at 20 °C: good
Record name CHLORDIMEFORM HYDROCHLORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0125
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00
Record name CHLORDIMEFORM HYDROCHLORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0125
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Density

Relative vapor density (air = 1): 8.03
Record name CHLORDIMEFORM HYDROCHLORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0125
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

Vapor pressure, Pa at 20 °C: 0.00003
Record name CHLORDIMEFORM HYDROCHLORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0125
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Product Name

Chlordimeform hydrochloride

CAS RN

19750-95-9
Record name Chlordimeform hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19750-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlordimeform hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N'-(4-chloro-o-tolyl)-N,N-dimethylformamidine monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.321
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLORDIMEFORM HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YI7CT6416
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CHLORDIMEFORM HYDROCHLORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0125
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chlordimeform hydrochloride
Reactant of Route 2
Reactant of Route 2
Chlordimeform hydrochloride
Reactant of Route 3
Reactant of Route 3
Chlordimeform hydrochloride
Reactant of Route 4
Reactant of Route 4
Chlordimeform hydrochloride
Reactant of Route 5
Reactant of Route 5
Chlordimeform hydrochloride
Reactant of Route 6
Reactant of Route 6
Chlordimeform hydrochloride

Citations

For This Compound
136
Citations
CS Creighton, TL McFadden - Journal of Economic Entomology, 1974 - academic.oup.com
… alesti Berliner) and chlordimeform hydrochloride on cabbage. The … Dipel and chlordimeform hydrochloride treatments were … be used in lieu of chlordimeform hydrochloride, and "mixture" …
Number of citations: 33 academic.oup.com
Y Watanabe, F Matsumura - Journal of Agricultural and Food …, 1987 - ACS Publications
… To investigate the cause for differential toxicity between sulfamidine and chlordimeform, 14C-labeled sulfamidine hydrochloride or chlordimeform hydrochloride was orally administered …
Number of citations: 1 pubs.acs.org
F Matsumura, RW Beeman - Environmental Health Perspectives, 1976 - ehp.niehs.nih.gov
… solving chlordimeform hydrochloride or acetylcholine bromide in eserinized frog Ringer's (0.002% eserine sulfate). Eserinization sensitized the muscle to ACh and prevented …
Number of citations: 60 ehp.niehs.nih.gov
AD Clift - General and Applied Entomology: The Journal of the …, 1979 - search.informit.org
Chlordimeform hydrochloride was found to have about 15 times greater ovicidal activity against 'H. armigera' (Hubner) than amitraz, and greater larvicidal activity against second instar '…
Number of citations: 7 search.informit.org
CS Creighton, TL McFadden - Journal of Economic Entomology, 1975 - academic.oup.com
… At least 1/16 lb/acre each of chlordimeform hydrochloride and Bacillus thuringiensis … than did a soluble powder formulation of chlordimeform hydrochloride. The addition of foam to the B. …
Number of citations: 18 academic.oup.com
AP Davenport, DJ Wright - Crop Protection, 1987 - Elsevier
… By measuring changes in larval weight, chlordimeform hydrochloride was found to reduce food consumption significantly (by 2564%) in fifth-instar larvae during a 48 h period when …
Number of citations: 8 www.sciencedirect.com
T SHIMIZU, J FUKAMI, RJ Robbins - Applied entomology and …, 1984 - jstage.jst.go.jp
… (A) activities before and after treatment with a solution of chlordimeform hydrochloride. … of chlordimeform hydrochloride. The motorneuron center is present in the suboesophageal …
Number of citations: 2 www.jstage.jst.go.jp
CS Creighton, TL McFadden… - Journal of Economic …, 1973 - academic.oup.com
… Also, sprays of aeephate and Dipel alone or with chlordimeform hydrochloride appeared promising. A bait that contained CS:\1 + ~~Ib AI/acre of methomyl was as el'fC'diwas a bait that …
Number of citations: 5 academic.oup.com
T SHIMIZU, J FUKAMI - Applied entomology and zoology, 1984 - jstage.jst.go.jp
… Aqueous solution (1,000 ppm) of chlordimeform hydrochloride was prepared and 2 pl … of feeding behavior following the application of chlordimeform hydrochloride at the begin— ning of …
Number of citations: 5 www.jstage.jst.go.jp
渡辺均, 石橋定巳, 深見順一 - Journal of Pesticide Science, 1976 - jlc.jst.go.jp
1) Frog Rana nigromaculata died at 80% mortality level by the intrapertioneal injection of chlordimeform hydrochloride (CD; 300mg/kg). Metabolites of CD, N-formyl-4-chloro-o-toluidine (…
Number of citations: 12 jlc.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.